REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)(O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[CH2:1]([N:8]1[CH2:9][CH:10]=[C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC(=C(C=C1)OC)OC
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 14
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
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3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residual crystals were washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |